molecular formula C12H18N6S B5666158 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide

Cat. No.: B5666158
M. Wt: 278.38 g/mol
InChI Key: VVHRMXZVHHJCDC-UHFFFAOYSA-N
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Description

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide is a complex organic compound that features a pyrimidine ring substituted with dimethyl groups and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide typically involves the condensation of a pyrimidine derivative with an imidazole derivative under controlled conditions. One common method involves the reaction of 4,6-dimethylpyrimidine-2-amine with N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide in the presence of a suitable catalyst and solvent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while nucleophilic substitution can introduce alkyl or aryl groups onto the compound .

Scientific Research Applications

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can disrupt normal cellular processes, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4,6-dimethylpyrimidin-2-yl)amino]benzoic acid
  • N-(4,6-dimethylpyrimidin-2-yl)-4-[(quinazoline-4-yl)amino]benzene-1-sulfonamide
  • 3-[(4,6-dimethylpyrimidin-2-yl)imino]methyl naphthalen-2-ol

Uniqueness

Compared to similar compounds, 2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydro-1H-imidazole-1-carbothioamide is unique due to its specific combination of pyrimidine and imidazole rings, which confer distinct chemical properties and potential biological activities .

Properties

IUPAC Name

2-[(4,6-dimethylpyrimidin-2-yl)amino]-N-ethyl-4,5-dihydroimidazole-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6S/c1-4-13-12(19)18-6-5-14-11(18)17-10-15-8(2)7-9(3)16-10/h7H,4-6H2,1-3H3,(H,13,19)(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHRMXZVHHJCDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)N1CCN=C1NC2=NC(=CC(=N2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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